molecular formula C10H7ClN2O3S B2872329 Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate CAS No. 338756-35-7

Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate

Cat. No.: B2872329
CAS No.: 338756-35-7
M. Wt: 270.69
InChI Key: OXCJDPFXQUOMNA-UHFFFAOYSA-N
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Description

Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate (IUPAC name) is a sulfonylurea-class herbicide intermediate or active ingredient. It features a thiophene ring substituted with a methyl ester group at position 2 and a 6-chloropyridazinyloxy moiety at position 2. This compound is structurally related to sulfonylurea herbicides, which inhibit acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis in plants .

Properties

IUPAC Name

methyl 3-(6-chloropyridazin-3-yl)oxythiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3S/c1-15-10(14)9-6(4-5-17-9)16-8-3-2-7(11)12-13-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCJDPFXQUOMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with the preparation of 6-chloro-3-pyridazinyl alcohol and thiophene-2-carboxylic acid.

  • Esterification: The carboxylic acid group of thiophene-2-carboxylic acid is esterified using methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the methyl ester.

  • Coupling Reaction: The esterified thiophene is then coupled with 6-chloro-3-pyridazinyl alcohol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate can undergo various chemical reactions, including:

  • Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.

  • Substitution: The chlorine atom on the pyridazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable bases, are used for substitution reactions.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from the oxidation of the sulfur atom.

  • Thiols and Thioethers: Resulting from the reduction of the sulfur atom.

  • Substituted Pyridazines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonylurea herbicides share a common backbone: a sulfonylurea bridge (-SO₂-NH-C(=O)-NH-) linking an aromatic heterocycle (e.g., triazine, pyrimidine, or pyridazine) to a carboxylic acid ester. Below is a detailed comparison with three analogous compounds:

Table 1: Structural and Functional Comparison of Sulfonylurea Herbicides

Compound Name (IUPAC) Heterocyclic Substituent Carboxylic Ester Substituent Key Differences Primary Use
Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate 6-chloro-pyridazine Methyl ester at thiophene-2-position Unique pyridazine ring with chlorine substitution Pre-emergent weed control in corn
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron-methyl) 4-methoxy-6-methyl-triazine Methyl ester at benzoate-2-position Triazine ring with methoxy and methyl groups Broadleaf weed control in cereals
Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Ethametsulfuron-methyl) 4-ethoxy-6-methylamino-triazine Methyl ester at benzoate-2-position Ethoxy and methylamino substituents on triazine Oilseed rape and cereal crops
Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate (Triflusulfuron-methyl) 4-dimethylamino-6-trifluoroethoxy-triazine Methyl ester at benzoate-2-position Trifluoroethoxy and dimethylamino groups on triazine Sugar beet and vegetable crops

Key Observations:

Heterocyclic Diversity : Unlike metsulfuron-methyl and ethametsulfuron-methyl, which utilize triazine rings, the target compound employs a pyridazine ring with a chlorine substituent. This substitution likely alters binding affinity to ALS and influences weed species selectivity .

Ester Group Position : The methyl ester is located on a thiophene ring instead of a benzoate ring, which may influence lipophilicity and translocation within plant tissues .

Environmental and Regulatory Considerations

The compound is registered under EPA Est. No. 352-877 as part of a herbicide blend, indicating compliance with U.S. regulatory requirements for crop safety and environmental impact .

Biological Activity

Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H8ClN3O2S
  • Molecular Weight : 273.71 g/mol
  • CAS Number : 338756-35-7

The compound features a thiophene ring, which is known for its role in various biological activities, combined with a pyridazine moiety that may enhance its pharmacological profile.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted by Smith et al. (2022) demonstrated that derivatives of thiophene compounds effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
P. aeruginosa18100

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.

Case Study : A clinical trial involving patients with rheumatoid arthritis showed a significant reduction in joint swelling and pain after administration of a similar thiophene derivative over a period of six weeks (Johnson et al., 2023).

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
  • Modulation of Immune Response : By downregulating cytokine production, the compound can modulate the immune response, providing relief in inflammatory conditions.
  • Antioxidant Properties : Thiophene derivatives have been noted for their ability to scavenge free radicals, which may contribute to their anti-inflammatory effects.

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound has a low toxicity profile at therapeutic doses. However, further long-term studies are needed to fully understand its safety margins.

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